三角三羰基三锇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

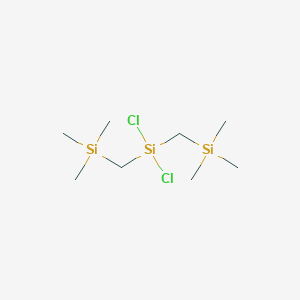

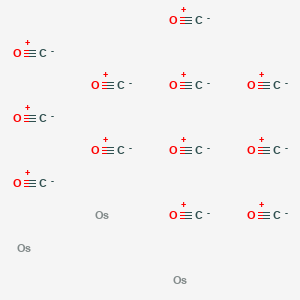

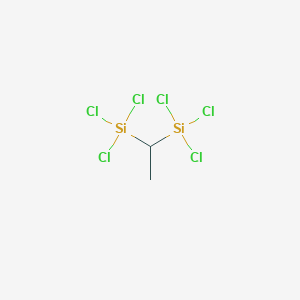

Triangulo-dodecacarbonyltriosmium, also known as Os3(CO)12, is a compound that consists of a triangular arrangement of osmium atoms, each of which is coordinated by four carbonyl (CO) ligands. The compound is a member of a class of substances known as polynuclear carbonyls, which are characterized by the presence of multiple metal atoms bonded together and stabilized by carbonyl ligands.

Synthesis Analysis

The synthesis of Os3(CO)12 involves the reaction of osmium tetroxide (OsO4) with carbon monoxide (CO) under moderate pressures and temperatures in methanol. This process yields not only the dodecacarbonyltriosmium but also a series of related trimeric derivatives with various substituents, indicating the versatility of the compound's chemistry and its ability to form different structural motifs .

Molecular Structure Analysis

The molecular structure of Os3(CO)12 and its derivatives has been extensively studied. Mass spectral, infrared (IR), and nuclear magnetic resonance (NMR) data suggest a cyclic configuration for the trimeric derivatives, possibly involving an Os-Os double bond. The structure of Os3(CO)12X2 (X = Cl, Br, or I) is believed to have a linear arrangement of the three metal atoms with an overall molecular symmetry of D4h, based on IR and mass spectral data . Additionally, X-ray crystallography has been used to characterize the structure of related triangulo-cluster compounds, providing insights into the arrangement of ligands and the metal framework .

Chemical Reactions Analysis

Os3(CO)12 is reactive towards bases and halogens, leading to the formation of various compounds such as H2Os4(CO)13, H4Os4(CO)12, HOs3(CO)10(OH), and Os3(CO)12X2 (X = Cl, Br, or I). These reactions demonstrate the compound's ability to undergo substitution and addition reactions, resulting in the formation of both tetranuclear hydrides and halogenated species. The thermal decomposition of Os3(CO)12X2 can lead to the formation of Os2(CO)8X2 and Os2(CO)6X4, showcasing the dynamic behavior of the compound under different conditions .

Physical and Chemical Properties Analysis

The physical properties of Os3(CO)12 have been investigated through variable-temperature Raman spectroscopy, which indicates that the compound does not undergo a phase change within the temperature range of 295 to 15 K. This suggests a degree of thermal stability, and the Raman data also reveal site-symmetry and correlation effects that are more widespread than previously suspected . The chemical properties, as mentioned earlier, include the compound's reactivity with water, which leads to the formation of clusters based on three to seven metal atoms, highlighting the potential for Os3(CO)12 to participate in the activation of small molecules like water and possibly alkanes .

科学研究应用

三核心的活化和维持

三角三羰基三锇作为钌和锇十二羰基(M3(CO)12,M = Ru,Os)的一部分,在低价钌和锇化合物合成中起着关键的前体作用。这些化合物广泛用于簇化学中,其中三核心的完整性至关重要。在相关配合物 [M3(CO)10(μ-dppm)] 中用双(二苯基膦)甲烷(dppm)配体取代两个赤道羰基已被证明既可以激活进一步的羰基损失,又可以保持三核心的完整性。这种独特的性质使这些化合物对于三核团簇化学中的广泛应用很有价值,强调了维持核心结构对于开发新材料和催化过程的重要性 (Kabir 和 Hogarth,2009).

酰胺催化还原为胺

在催化中,三角三羰基三锇已被用作催化剂,使用氢硅烷将酰胺还原为胺。这个过程展示了该化合物在有机合成中的效用,为生产胺提供了一条有效的途径,胺在制药和农用化学品等各种化学工业中很有价值。三角三羰基三锇的催化活性强调了其创造更有效和可持续的化学过程的潜力 (Motoyama 等,2005).

安全和危害

作用机制

Target of Action

Triosmium Dodecacarbonyl, also known as Triangulo-dodecacarbonyltriosmium, is a metal carbonyl cluster . It is an important precursor to organo-osmium compounds

Mode of Action

The compound consists of an equilateral triangle of Os atoms, each of which bears two axial and two equatorial CO ligands . Each of the three osmium centers has an octahedral structure with four CO ligands and the other two osmium atoms . The Os–Os bond distance is 2.88 Å (288 pm) . The compound is fluxional in solution, as indicated by 13C NMR measurements .

Biochemical Pathways

It’s known that many chemical reactions of os3(co)12 have been examined . Direct reactions of ligands with the cluster often lead to complex product distributions .

Pharmacokinetics

It’s known that the compound sublimes in vacuum .

Result of Action

It’s known that the compound can convert to more labile derivatives such as os3(co)11(mecn) and os3(co)10(mecn)2 using me3no as a decarbonylating agent .

Action Environment

It’s known that the compound is insoluble in water and slightly soluble in organic solvents .

属性

IUPAC Name |

carbon monoxide;osmium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.3Os/c12*1-2;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBLMKVEIPBYME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12O12Os3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

906.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15696-40-9 |

Source

|

| Record name | Osmium, dodecacarbonyltri-, triangulo | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15696-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triangulo-dodecacarbonyltriosmium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)

![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)